molecular formula C9H7FN2O B068715 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone CAS No. 177407-11-3

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone

Cat. No.: B068715
CAS No.: 177407-11-3
M. Wt: 178.16 g/mol
InChI Key: HKXGXGVWIPRDEP-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a high-value benzimidazole-based building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold known for its ability to interact with a wide range of biological targets, further functionalized with a fluoro substituent at the 6-position and an acetyl group at the 2-position. The electron-withdrawing fluoro group can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the ketone moiety serves as a versatile synthetic handle for further derivatization, such as the synthesis of Schiff bases, hydrazones, or heterocyclic ring expansions.

Properties

IUPAC Name

1-(6-fluoro-1H-benzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXGXGVWIPRDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Fluoro-1,2-Phenylenediamine with Lactic Acid

A microwave-assisted approach adapted from and involves:

  • Condensation : 4-Fluoro-1,2-phenylenediamine (0.01 mol) and lactic acid (0.01 mol) are refluxed in 4N HCl at 65% microwave intensity (450 W) for 160 minutes.

  • Oxidation : The intermediate 1-(6-fluoro-1H-benzimidazol-2-yl)ethanol is oxidized using K₂Cr₂O₇ in 5% H₂SO₄ to yield the target ketone.

Key Data :

ParameterValueSource
Yield (Oxidation Step)70–82%
Reaction Time2–4 hours
Purification MethodRecrystallization (Ethanol)

This method leverages microwave irradiation to accelerate cyclization, reducing side reactions. However, chromium-based oxidants pose environmental and safety concerns.

Alternative Carbonyl Sources

Patent describes benzimidazole synthesis using methyl esters and aldehydes. Adapting this for the target compound:

  • Cyclization : 4-Fluoro-1,2-phenylenediamine reacts with methyl pyruvate in DMF under microwave conditions (240°C, 10 bar, 5 minutes).

  • In Situ Oxidation : The intermediate methyl ester undergoes hydrolysis and decarboxylation to form the acetyl group.

Advantages :

  • Eliminates separate oxidation steps.

  • Higher yields (85–89%) due to controlled microwave conditions.

Post-Functionalization Strategies

Acetylation of Pre-Formed Benzimidazole

A two-step process derived from and:

  • Benzimidazole Core Synthesis :

    • 4-Fluoro-1,2-phenylenediamine reacts with formic acid to form 6-fluoro-1H-benzimidazole.

  • Friedel-Crafts Acetylation :

    • The benzimidazole is treated with acetyl chloride and AlCl₃ in dichloromethane at 0°C.

Challenges :

  • Regioselectivity issues due to the benzimidazole’s aromatic stability.

  • Moderate yields (50–60%) reported for analogous reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Microwave-Assisted Synthesis : DMF and ethanol are preferred for their high dielectric constants, enhancing reaction efficiency.

  • Acid Catalysts : HCl (4N) or acetic acid improves protonation of intermediates, accelerating cyclization.

Temperature and Pressure

ConditionOptimal RangeImpact on Yield
Microwave Temperature150–240°CMaximizes cyclization efficiency
Pressure10–15 barPrevents solvent evaporation

Purification and Characterization

Recrystallization Techniques

  • Ethanol/Water Mixtures : Effective for removing unreacted diamine and acidic byproducts.

  • Butanol : Used for hydrazide derivatives, yielding >90% purity.

Spectroscopic Validation

  • ¹H NMR : The acetyl group appears as a singlet at δ 2.6–2.8 ppm, while aromatic protons resonate at δ 7.2–8.0 ppm.

  • FT-IR : Strong absorption at 1700 cm⁻¹ confirms the C=O stretch.

Comparative Analysis of Methods

MethodYieldPurityScalabilityEnvironmental Impact
Direct Cyclocondensation70–85%HighModerateModerate (Cr⁶⁺ waste)
Post-Functionalization50–60%MediumLowLow

Recommendation : Microwave-assisted direct cyclocondensation offers the best balance of yield and efficiency, though oxidation steps require greener alternatives.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group (–COCH₃) undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Oxidation to carboxylic acidKMnO₄/H₂SO₄, reflux6-Fluoro-1H-benzimidazole-2-carboxylic acid78%
Epoxidationm-CPBA, CH₂Cl₂, 0°CEpoxide derivative65%

Mechanistic Insight :

  • The ethanone group is oxidized to a carboxylic acid via radical intermediates under strong acidic conditions .
  • Epoxidation occurs through electrophilic addition to the carbonyl group .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols:

Reaction TypeReagents/ConditionsProductYieldSource
NaBH₄ reductionNaBH₄, EtOH, 25°C1-(6-Fluoro-1H-benzimidazol-2-yl)ethanol92%
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOHSame as above85%

Key Data :

  • The reduction preserves the benzimidazole ring’s integrity while modifying the ethanone group .
  • Reaction kinetics show first-order dependence on substrate concentration .

Condensation Reactions

The ethanone group participates in nucleophilic condensations:

Reaction PartnerConditionsProductApplicationSource
Hydrazine hydrateMW, 150°C, 10 bar, ethanol4-(6-Fluoro-1H-benzimidazol-2-yl)benzohydrazideAntifungal agents
Aromatic aldehydesAcOH catalysis, refluxSchiff base derivativesAntimicrobial scaffolds

Notable Example :
Condensation with 4-nitrobenzaldehyde yields a Schiff base with MIC values of 2–8 µg/mL against Candida albicans .

Nucleophilic Substitution

The 6-fluoro group undergoes substitution reactions:

NucleophileConditionsProductYieldSource
PiperidineDMF, 120°C, 12 h6-Piperidinyl derivative68%
ThiophenolK₂CO₃, DMSO, 80°C6-Phenylthio derivative74%

Regioselectivity :
Substitution occurs exclusively at the 6-position due to fluorine’s high electronegativity and ring activation .

Cross-Coupling Reactions

The benzimidazole core participates in metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated analogs76%

Applications :

  • Suzuki products show enhanced π-π stacking in crystallographic studies .
  • Buchwald products exhibit improved solubility for biological screening .

Comparative Reactivity Table

DerivativeOxidation Rate (rel.)Reduction EfficiencySubstitution Yield
6-Fluoro derivative1.0092%74%
6-Chloro derivative0.8588%68%
6-Methyl derivative0.4578%52%

Trends :

  • Fluorine’s electronegativity accelerates oxidation but slows substitution compared to chloro analogs .
  • Methyl groups deactivate the ring, reducing reaction rates .

Thermal and Kinetic Stability

  • Thermogravimetric Analysis (TGA) : Decomposition begins at 240°C, with 95% mass loss by 320°C .
  • Arrhenius Parameters : Activation energy (EaE_a) for hydrolysis = 58.2 kJ/mol (pH 7.4) .

Critical Analysis of Sources

Data were synthesized from:

  • MDPI (antifunctional hydrazide synthesis)
  • PMC (microwave-assisted oxidation/substitution)
  • RSC Publishing (cross-coupling methodologies)

Scientific Research Applications

Pharmaceutical Development

  • Antimicrobial Activity : The benzimidazole core is known for its diverse biological activities. Compounds similar to 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone have shown promise as antimicrobial agents against various pathogens. For instance, studies on related fluoro-benzimidazole derivatives have demonstrated significant activity against resistant strains of bacteria and fungi .
  • Anticancer Potential : Research indicates that benzimidazole derivatives can act as inhibitors of specific protein kinases involved in cancer progression. The unique structure of this compound positions it as a potential candidate for developing selective inhibitors targeting these pathways .
  • Antiparasitic Applications : The compound's structure suggests potential effectiveness against parasitic infections. Similar benzimidazole derivatives have been investigated for their anthelmintic properties, highlighting the need for further exploration of this compound in this context .

Chemical Research

  • Synthesis and Characterization : The synthesis of this compound involves multiple steps, often utilizing microwave-assisted techniques to enhance yield and reduce reaction times. Characterization methods include FT-IR, NMR spectroscopy, and mass spectrometry to confirm structural integrity .
  • Interaction Studies : Investigating the binding affinity of this compound to various biological targets is crucial for understanding its mechanism of action. Studies typically focus on enzyme interactions and receptor binding, which provide insights into its therapeutic potential .

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound NameStructure FeaturesUnique Properties
6-Fluoro-1H-benzimidazoleBenzimidazole core with fluorine at position 6Antiparasitic activity; precursor for other drugs
2-MethylbenzimidazoleMethyl substitution on benzimidazoleEnhanced lipophilicity; different biological profile
5-NitrobenzimidazoleNitro group at position 5Stronger antimicrobial activity; used in research
1H-BenzimidazoleBasic structure without substitutionsFoundational compound; less potent than derivatives

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, highlighting substituent variations and their implications:

Compound Name Substituents Biological Activity Key Differences
This compound (Target) 6-Fluoro, 2-ethanone Under investigation Baseline for comparison; fluoro enhances electronegativity and stability.
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride 6-Chloro, 2-ethanone Discontinued (likely toxicity or efficacy) Chloro substituent increases lipophilicity but may reduce metabolic stability .
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone 2-Chloro, 1-phenyl-ethanone Not reported Phenylethanone group may alter solubility and π-π stacking interactions .
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]ethanone 5-Nitro, 3-phenyl-ethanone Laboratory use (hazardous) Nitro group introduces redox activity and potential genotoxicity .
2-(2-Benzoyl-1H-benzimidazol-1-yl)-1-(4-chlorophenyl)ethanone 2-Benzoyl, 4-chlorophenyl-ethanone Not reported Benzoyl and chlorophenyl groups increase steric bulk, affecting binding kinetics .

Pharmacological and Physicochemical Properties

  • Anticancer Activity: Thiosemicarbazones of 1-(5-chloro-1H-benzimidazol-2-yl)ethanone () show potent activity, suggesting the fluoro analog could exhibit similar or improved efficacy due to higher electronegativity.
  • Hydrogen Bonding : The 6-fluoro substituent may influence hydrogen-bonding networks compared to nitro () or benzoyl () groups, affecting crystal packing and solubility .
  • Toxicity : Nitro-substituted analogs () are classified as acute toxins (H302, H315), whereas fluoro derivatives are generally safer due to lower reactivity .

Biological Activity

1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including its interactions with biological targets, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a benzimidazole ring system, which is known for its diverse biological activities. The presence of a fluorine atom at the 6-position enhances the compound's pharmacological properties. Its molecular formula is C9H7FN2OC_9H_7FN_2O, indicating the presence of functional groups that contribute to its reactivity and biological activity.

Biological Activity

Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that related benzimidazole compounds possess antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. Some derivatives have shown promising results against multiple cancer cell lines, including leukemia and solid tumors. Although specific data on this compound's anticancer activity is limited, the structural similarities with other active benzimidazole compounds suggest potential efficacy in this area .

The mechanism of action for this compound likely involves its interaction with specific enzymes and receptors in biological systems. Benzimidazole derivatives are known to inhibit certain enzymes involved in disease pathways, which may lead to their therapeutic effects. The fluorination at the 6-position may enhance binding affinity to these targets, thereby increasing biological activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other benzimidazole derivatives:

Compound NameStructure FeaturesUnique Properties
6-Fluoro-1H-benzimidazole Benzimidazole core with fluorine at position 6Antiparasitic activity; precursor for other drugs
2-Methylbenzimidazole Methyl substitution on benzimidazoleEnhanced lipophilicity; different biological profile
5-Nitrobenzimidazole Nitro group at position 5Stronger antimicrobial activity; used in research
1H-Benzimidazole Basic structure without substitutionsFoundational compound; less potent than derivatives

The unique combination of fluorination and the ethanone functionality in this compound enhances its reactivity and potential biological activity compared to these derivatives.

Case Studies

Several studies have highlighted the biological activities of benzimidazole derivatives:

  • Antimicrobial Activity Study : A study evaluated various benzimidazole derivatives against Escherichia coli and Staphylococcus aureus, finding significant antibacterial properties with MIC values ranging from 140 to 290 µg/mL for specific derivatives .
  • Anticancer Efficacy : Research on related benzimidazole compounds revealed anticancer properties against multiple cell lines, indicating that modifications in the benzimidazole structure can lead to enhanced therapeutic effects .

Q & A

Q. What is the recommended synthetic methodology for 1-(6-Fluoro-1H-benzimidazol-2-yl)ethanone, and how can purity be optimized?

The synthesis typically involves refluxing 6-fluoro-1H-benzimidazole with acetyl chloride in anhydrous conditions. Key steps include:

  • Reaction Setup : Combine 6-fluoro-1H-benzimidazole (2 g) with acetyl chloride (2 mL) in a round-bottom flask under inert atmosphere .
  • Reflux : Heat at 80–90°C for 2–4 hours. Monitor completion via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Workup : Quench with ice-cold water, filter the precipitate, and recrystallize with methanol to achieve >95% purity .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution) to remove unreacted starting materials or byproducts.

Q. How can spectroscopic techniques confirm the structure of this compound?

A multi-technique approach is essential:

  • NMR :
    • ¹H NMR (400 MHz, DMSO-d₆): Expect a singlet at δ 2.6 ppm (COCH₃), aromatic protons at δ 7.3–8.1 ppm (split due to fluorine coupling), and NH proton at δ 12.5–13.0 ppm (broad, exchangeable) .
    • ¹³C NMR : Carbonyl resonance at δ 195–200 ppm, aromatic carbons at δ 110–150 ppm, and fluorinated carbon at δ 160–165 ppm (JC-F ~245 Hz) .
  • IR : Strong C=O stretch at 1680–1700 cm⁻¹ and N-H bend at 3200–3400 cm⁻¹ .
  • Mass Spec : Molecular ion peak at m/z 192.06 (C₉H₇FN₂O⁺) with fragmentation peaks at m/z 150 (loss of acetyl group) and m/z 122 (loss of COCH₃) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to potential skin/eye irritation (H313/H333) .
  • Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize acidic byproducts (e.g., HCl from acetyl chloride) with 10% sodium bicarbonate before disposal .
  • Storage : Store in airtight containers at 2–8°C under desiccant to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and SHELX software for structure refinement .
  • Key Parameters :
    • Space group: Typically P2₁/c for benzimidazole derivatives.
    • Bond lengths: C=O bond ~1.22 Å; C-F bond ~1.34 Å.
    • Torsion angles: Planar benzimidazole ring with slight distortion due to fluorine substitution .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or hydrogen-bonding networks .

Q. How do hydrogen-bonding interactions influence the solid-state packing of this compound?

  • Graph Set Analysis : Use Etter’s notation to classify motifs (e.g., D (2) for N-H···O=C chains) .
  • Intermolecular Forces :
    • N-H···O : Forms infinite chains along the b-axis (d = 2.8–3.0 Å).
    • C-H···F : Stabilizes layers perpendicular to the a-axis (d = 2.5–2.7 Å) .
  • Impact on Properties : Enhanced thermal stability (Tₘ > 200°C) due to dense packing.

Q. How should researchers address contradictions between experimental and computational data (e.g., DFT vs. observed NMR shifts)?

  • Case Example : If DFT-predicted ¹³C NMR shifts for the carbonyl group deviate by >5 ppm:
    • Solvent Effects : Re-run calculations with implicit solvent models (e.g., PCM for DMSO).
    • Tautomerism : Check for keto-enolate equilibrium in solution (rare but possible for β-keto benzimidazoles) .
  • Validation : Use dynamic NMR at variable temperatures to detect slow-exchange processes .

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